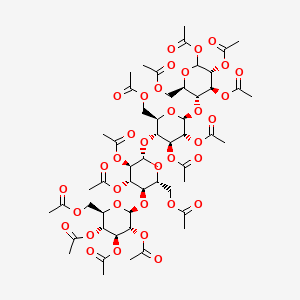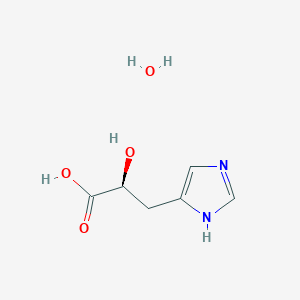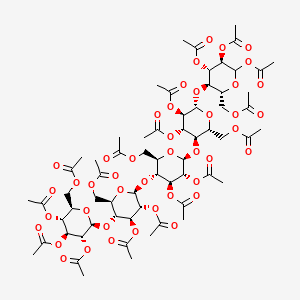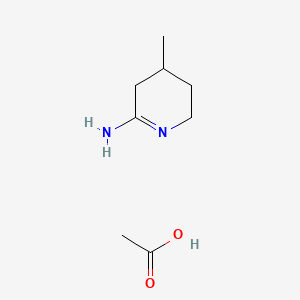
4-(4-Hydroxy-1-butynl)-alpha,alpha-di-(methyl-D3)-benzeneacetic Acid Methyl Ester
描述
4-(4-Hydroxy-1-butynl)-alpha,alpha-di-(methyl-D3)-benzeneacetic Acid Methyl Ester is a synthetic organic compound It is characterized by the presence of a hydroxy group, a butynyl chain, and a benzeneacetic acid methyl ester moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Hydroxy-1-butynl)-alpha,alpha-di-(methyl-D3)-benzeneacetic Acid Methyl Ester typically involves multiple steps:
Formation of the butynyl chain: This can be achieved through the reaction of an appropriate alkyne with a hydroxy group.
Attachment to the benzene ring: The butynyl chain is then attached to a benzene ring through a substitution reaction.
Formation of the benzeneacetic acid methyl ester: This involves esterification of benzeneacetic acid with methanol under acidic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography.
化学反应分析
Types of Reactions
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The butynyl chain can be reduced to form a butyl chain.
Substitution: The benzene ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C) is often used.
Substitution: Reagents such as bromine (Br2) or nitric acid (HNO3) can be used for electrophilic substitution.
Major Products
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of a saturated hydrocarbon chain.
Substitution: Formation of brominated or nitrated benzene derivatives.
科学研究应用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: May be used in the study of enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 4-(4-Hydroxy-1-butynl)-alpha,alpha-di-(methyl-D3)-benzeneacetic Acid Methyl Ester would depend on its specific application. Generally, it may interact with molecular targets such as enzymes or receptors, influencing biochemical pathways and physiological processes.
相似化合物的比较
Similar Compounds
4-(4-Hydroxy-1-butynl)-benzeneacetic Acid Methyl Ester: Lacks the alpha,alpha-di-(methyl-D3) groups.
4-(4-Hydroxy-1-butynl)-alpha,alpha-di-(methyl)-benzeneacetic Acid Methyl Ester: Non-deuterated version of the compound.
Uniqueness
The presence of the alpha,alpha-di-(methyl-D3) groups in 4-(4-Hydroxy-1-butynl)-alpha,alpha-di-(methyl-D3)-benzeneacetic Acid Methyl Ester may confer unique properties such as increased stability or altered reactivity compared to similar compounds.
属性
IUPAC Name |
methyl 3,3,3-trideuterio-2-[4-(4-hydroxybut-1-ynyl)phenyl]-2-(trideuteriomethyl)propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18O3/c1-15(2,14(17)18-3)13-9-7-12(8-10-13)6-4-5-11-16/h7-10,16H,5,11H2,1-3H3/i1D3,2D3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZGRXTVHAIGNKD-WFGJKAKNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC=C(C=C1)C#CCCO)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C(C1=CC=C(C=C1)C#CCCO)(C(=O)OC)C([2H])([2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80662009 | |
| Record name | Methyl 2-[4-(4-hydroxybut-1-yn-1-yl)phenyl]-2-(~2~H_3_)methyl(~2~H_3_)propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80662009 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1020719-49-6 | |
| Record name | Methyl 4-(4-hydroxy-1-butyn-1-yl)-α,α-di(methyl-d3)benzeneacetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1020719-49-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 2-[4-(4-hydroxybut-1-yn-1-yl)phenyl]-2-(~2~H_3_)methyl(~2~H_3_)propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80662009 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


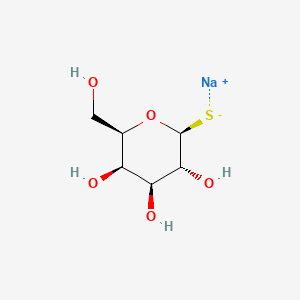
![[1-(Trimethylammonium)methyl] Methanethiosulfonate Bromide](/img/structure/B561646.png)
![3,3'-{Oxybis[(ethane-2,1-diyl)oxy]}di(propane-1-sulfonothioate)](/img/structure/B561648.png)
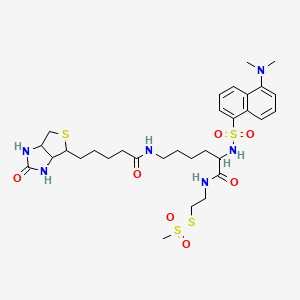
![N-[(2R,3R,4R,5S,6R)-2-[[(2R,3R,4R,5R,6R)-5-Acetamido-3,4-dihydroxy-6-(4-nitrophenoxy)oxan-2-yl]methoxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide](/img/structure/B561652.png)
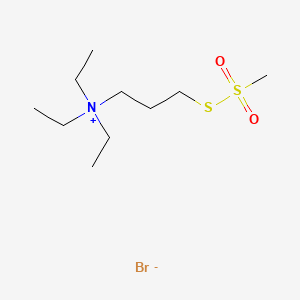
![(8R,10S,13R)-7,12-dihydroxy-17-(5-hydroxypentan-2-yl)-10,13-dimethyl-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B561654.png)
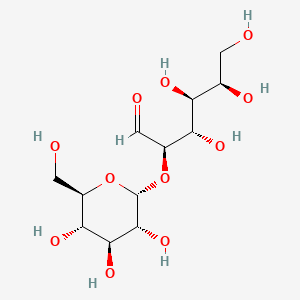
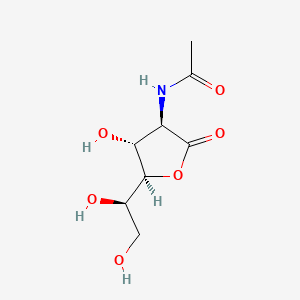
![N-[4-(Aminosulfonyl)-2,1,3-benzoxadiazol-7-yl]-2-aminoethyl methanethiosulfonate](/img/structure/B561662.png)
